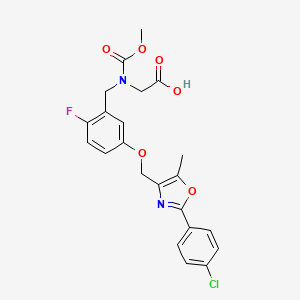
Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-711939 is a potent and selective peroxisome proliferator-activated receptor (PPAR) α agonist, with an EC50 of 4 nM for human PPARα and >1000-fold selectivity vs human PPARγ (EC50 = 4.5 μM) and PPARδ (EC50 > 100 μM) in PPAR-GAL4 transactivation assays. BMS-711939 also demonstrated excellent in vivo efficacy and safety profiles in preclinical studies and thus was chosen for further preclinical evaluation.
Applications De Recherche Scientifique
Cardiovascular Disease Treatment
- Novel Peroxisome Proliferator-Activated Receptor α Agonists : Research indicates the efficacy of novel oxybenzylglycine PPARα-selective agonists, specifically BMS-687453 and BMS-711939, in treating cardiovascular diseases. These compounds have shown promising results in increasing high-density lipoprotein cholesterol and lowering low-density lipoprotein-cholesterol and triglycerides in animal models, making them potential candidates for cardiovascular disease treatment (Mukherjee et al., 2008).
Antitubercular and Antifungal Properties
- Synthesis of γ oxo-α-amino acids : The synthesis of N-methoxycarbonyl γ-oxo-α-amino acid methyl esters from glycine derivatives has been studied. One of the compounds synthesized, 5-hydroxy-4-oxonorvaline (HON), exhibits antitubercular and antifungal properties (Mooiweer et al., 1990).
Antioxidant and Antitumor Activities
- Evaluation of Nitrogen Heterocycles : A study focusing on the synthesis of 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and its derivatives revealed significant antioxidant and antitumor activities. These compounds were synthesized using a glycine derivative and characterized for their potential in medical applications (El-Moneim et al., 2011).
Neuropathic Pain Treatment
- Spinal Antiallodynia Action of Glycine Transporter Inhibitors : Glycine transporter inhibitors have been studied for their potential in treating neuropathic pain. Specific compounds demonstrated profound antiallodynia effects in neuropathic pain models in mice, indicating their potential as medicaments for this condition (Morita et al., 2008).
Glycine Transport Inhibition in Schizophrenia Treatment
- Inhibitors of GlyT1 Affect Glycine Transport : Studies on specific GlyT1 inhibitors, such as substituted N-methyl-glycine derivatives, have shown their potential in the treatment of schizophrenia. These inhibitors facilitate in vivo NMDAR function and exhibit antipsychotic-like effects in animal models (Mezler et al., 2008).
Propriétés
Numéro CAS |
1000998-62-8 |
|---|---|
Nom du produit |
Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)- |
Formule moléculaire |
C22H20ClFN2O6 |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28) |
Clé InChI |
OPHWZEQODBXRCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-711939; BMS 711939; BMS711939. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
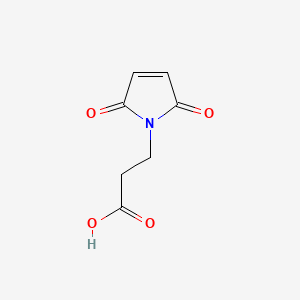
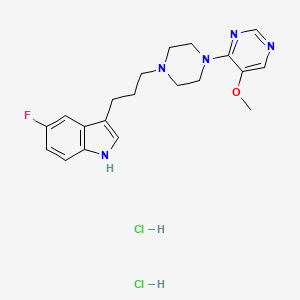
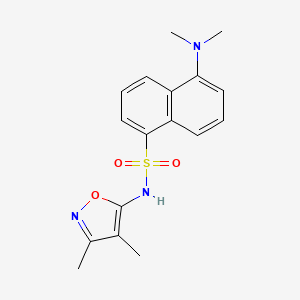
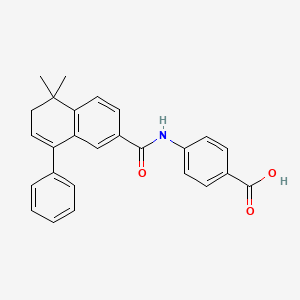
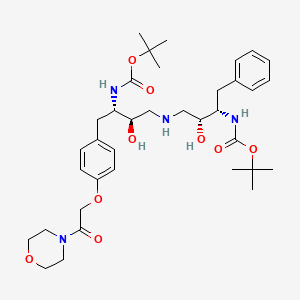
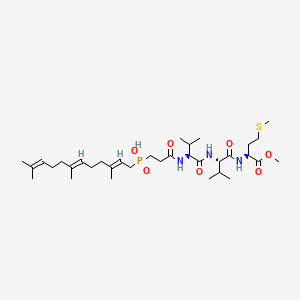
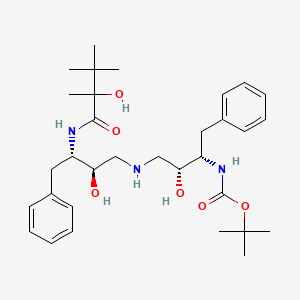
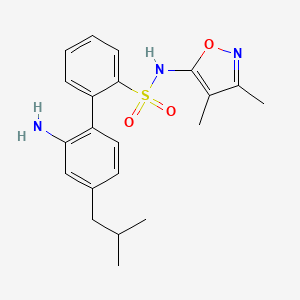
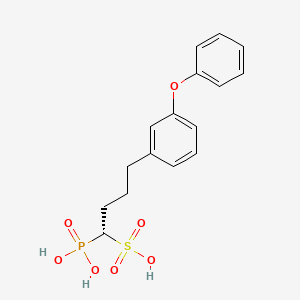
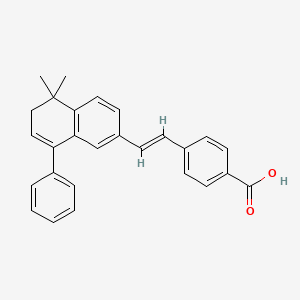
![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)